molecular formula C13H18N2 B15270799 N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine

N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine

Cat. No.: B15270799
M. Wt: 202.30 g/mol
InChI Key: VVWWZMSEDBBREI-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine is a pyridine-based amine derivative featuring a cyclohexene ring attached via a methylene bridge to the pyridin-3-amine group, with an additional methyl substituent at the 2-position of the pyridine ring. The cyclohexene moiety introduces unsaturation, which may influence conformational flexibility, π-π interactions, and metabolic stability compared to fully saturated or aromatic substituents .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C13H18N2/c1-11-13(8-5-9-14-11)15-10-12-6-3-2-4-7-12/h2-3,5,8-9,12,15H,4,6-7,10H2,1H3

InChI Key

VVWWZMSEDBBREI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NCC2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-methylpyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological studies, the compound is used to investigate its potential as a ligand for various biological targets.

    Medicine: The compound is being studied for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used. For example, in pharmacological studies, the compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs
Compound Name Substituent on Pyridin-3-amine Key Structural Differences Molecular Weight (g/mol)
Target Compound Cyclohex-3-en-1-ylmethyl Cyclohexene ring, 2-methylpyridine [Data not available]
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine (2i) 3-Chloro-4-fluorophenyl Halogenated aryl group 236.67
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyrazole Pyrazole core, cyclopropane substituent 215 ([M+H]+)
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine Cyclohexyl, dihydropyrrole Saturated cyclohexyl, 2-amine substitution 243.35

Key Observations :

  • The target compound’s cyclohexene group distinguishes it from saturated cyclohexyl () or rigid cyclopropyl () analogs. This unsaturation may enhance binding to hydrophobic pockets via π-orbital interactions.

Physicochemical and Spectral Properties

Table 2: Physicochemical and Spectral Data
Compound Melting Point (°C) Key Spectral Data (1H NMR) Biological Activity
Target Compound [Unknown] [Unknown] [Unknown]
2i 240 δ 8.22 (s, 1H-pyridine), 2.5 (s, CH3) Antimicrobial (S. aureus, E. coli)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 δ 8.87 (d, J = 2 Hz, pyridine) [Unknown]
Thiadiazol-2-amine derivatives [Unknown] [Not specified] Antifungal (C. albicans)

Key Observations :

  • Compound 2i () has a high melting point (240°C), likely due to strong intermolecular interactions from its halogenated aryl group. The target compound’s cyclohexenylmethyl group may reduce crystallinity, lowering its melting point.
  • The methyl group at the 2-position of pyridine (common in 2i and the target compound) contributes to distinct NMR signals (e.g., δ 2.5 ppm for CH3 in 2i ), aiding structural characterization.

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